molecular formula C8H11NO4S B1585597 5-Amino-2-ethoxybenzenesulfonic acid CAS No. 6375-02-6

5-Amino-2-ethoxybenzenesulfonic acid

Cat. No. B1585597
CAS RN: 6375-02-6
M. Wt: 217.24 g/mol
InChI Key: INESHSIZOSSOEI-UHFFFAOYSA-N
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Description

5-Amino-2-ethoxybenzenesulfonic acid is a chemical compound with the molecular formula C8H11NO4S and a molecular weight of 217.242 . It is also known by other names such as NSC-508871, 6-Ethoxymetanilic acid, p-Phenetidine-3-sulfonic acid, and Benzenesulfonic acid, 5-amino-2-ethoxy- .


Molecular Structure Analysis

The molecular structure of 5-Amino-2-ethoxybenzenesulfonic acid consists of an ethoxy group (C2H5O-) and an amino group (NH2) attached to a benzene ring, which is further connected to a sulfonic acid group (SO3H) . The SMILES string representation of the molecule is CCOC1=CC=C(N)C=C1S(O)(=O)=O .


Physical And Chemical Properties Analysis

5-Amino-2-ethoxybenzenesulfonic acid is a chiral molecule . Its physical and chemical properties would depend on factors such as its purity, form (e.g., crystal, liquid), and environmental conditions (e.g., temperature, pressure). Unfortunately, specific physical and chemical properties of this compound are not provided in the search results.

Future Directions

While the future directions for 5-Amino-2-ethoxybenzenesulfonic acid are not explicitly mentioned in the search results, it’s worth noting that research in the field of amino acids is ongoing and expansive. For instance, there are advances in the development of monoclonal antibodies and next-generation antibodies , and in the synthetic strategies of benzoxazoles . These could potentially open up new avenues for the use of amino acids like 5-Amino-2-ethoxybenzenesulfonic acid.

Relevant Papers A review paper titled “A review of the biological and pharmacological activities of mesalazine or 5-aminosalicylic acid (5-ASA): an anti-ulcer and anti-oxidant drug” discusses the biological and pharmacological effects of 5-ASA . Another paper titled “Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review” discusses the synthetic strategies of benzoxazoles . These papers could provide valuable insights into the properties and potential applications of 5-Amino-2-ethoxybenzenesulfonic acid.

properties

IUPAC Name

5-amino-2-ethoxybenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4S/c1-2-13-7-4-3-6(9)5-8(7)14(10,11)12/h3-5H,2,9H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INESHSIZOSSOEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50213183
Record name 5-Amino-2-ethoxybenzenesulphonic acid
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Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-ethoxybenzenesulfonic acid

CAS RN

6375-02-6
Record name 5-Amino-2-ethoxybenzenesulfonic acid
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Record name 5-Amino-2-ethoxybenzenesulphonic acid
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Record name 5-Amino-2-ethoxybenzenesulfonic acid
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Record name 5-Amino-2-ethoxybenzenesulphonic acid
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Record name 5-amino-2-ethoxybenzenesulphonic acid
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Record name 5-AMINO-2-ETHOXYBENZENESULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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